molecular formula C22H23NO4 B2452844 2-Cyclopentyl-3-(2-methoxyphenyl)-1-oxo-1,2,3,4-tetrahydro-4-isoquinolinecarboxylic acid CAS No. 385383-40-4

2-Cyclopentyl-3-(2-methoxyphenyl)-1-oxo-1,2,3,4-tetrahydro-4-isoquinolinecarboxylic acid

Cat. No. B2452844
M. Wt: 365.429
InChI Key: IAWYODOZPPLOTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopentyl-3-(2-methoxyphenyl)-1-oxo-1,2,3,4-tetrahydro-4-isoquinolinecarboxylic acid is a useful research compound. Its molecular formula is C22H23NO4 and its molecular weight is 365.429. The purity is usually 95%.
BenchChem offers high-quality 2-Cyclopentyl-3-(2-methoxyphenyl)-1-oxo-1,2,3,4-tetrahydro-4-isoquinolinecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyclopentyl-3-(2-methoxyphenyl)-1-oxo-1,2,3,4-tetrahydro-4-isoquinolinecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • The compound has been utilized in various chemical synthesis processes. For instance, its structure and derivatives are used in the synthesis of tetrahydroquinolin-4-ones and tetrahydro-1-benzazepin-5-ones, demonstrating its utility in creating complex heterocyclic compounds (Proctor, Ross, & Tapia, 1972).
  • It also plays a role in the synthesis of novel compounds through anomalous Beckmann reactions, leading to unexpected products like tetrahydrospiro(cyclohexa-2,5-diene-1,2'-pyrrolo[4,3,2-d,e]quinolines) (Tolkunov, Khyzhan, Shishkina, Shishkin, & Dulenko, 2004).
  • Additionally, it's involved in the synthesis of new tetrahydroquinolines and tetrahydrothieno[2,3-b]quinolines, expanding the range of heterocyclic compounds that can be synthesized (Al-Taifi, Abdel-Raheem, & Bakhite, 2016).

Biological and Pharmacological Research

  • Its derivatives have been evaluated for potential antitumor and cytotoxic activities. Certain tetrahydroquinoline molecules synthesized from it showed selective cytotoxic activity on specific cell lines, indicating their potential in cancer research (Kouznetsov et al., 2016).
  • The compound has also been used in the synthesis of specific isoquinolones through a novel rearrangement reaction, which could have implications for developing new pharmacologically active compounds (Vaccher, Berthelot, Debaert, & Barbry, 1984).

Catalysis and Asymmetric Synthesis

properties

IUPAC Name

2-cyclopentyl-3-(2-methoxyphenyl)-1-oxo-3,4-dihydroisoquinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c1-27-18-13-7-6-12-17(18)20-19(22(25)26)15-10-4-5-11-16(15)21(24)23(20)14-8-2-3-9-14/h4-7,10-14,19-20H,2-3,8-9H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAWYODOZPPLOTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2C(C3=CC=CC=C3C(=O)N2C4CCCC4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopentyl-3-(2-methoxyphenyl)-1-oxo-1,2,3,4-tetrahydro-4-isoquinolinecarboxylic acid

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